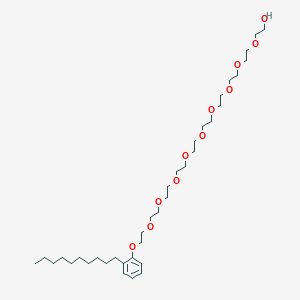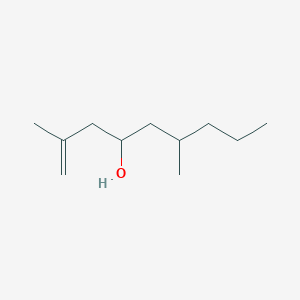
2,6-Dimethylnon-1-EN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylnon-1-EN-4-OL is an organic compound characterized by the presence of a double bond and a hydroxyl group. This compound is part of the family of alkenes and alcohols, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylnon-1-EN-4-OL can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl or aryl magnesium halide reacts with a carbonyl compound to form the desired alcohol. For instance, reacting 3,5-dimethylhexanal with an isopropyl magnesium halide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of precursors such as 2,5,7-trimethyl-4-octen-3-ol or 6,8-dimethyl-3-nonen-2-ol. Catalysts like Raney nickel or palladium on carbon are typically used in these processes .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylnon-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 2,6-Dimethylnon-1-EN-4-one
Reduction: this compound
Substitution: 2,6-Dimethylnon-1-EN-4-chloride or 2,6-Dimethylnon-1-EN-4-bromide
Scientific Research Applications
2,6-Dimethylnon-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethylnon-1-EN-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond can participate in various chemical reactions, altering the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,5,7-Trimethyloctane-3-ol
- 2,4-Dimethylnonane-8-ol
- 6,8-Dimethyl-3-nonen-2-ol
Uniqueness
2,6-Dimethylnon-1-EN-4-OL is unique due to its specific structural features, such as the position of the double bond and the hydroxyl group. These characteristics confer distinct reactivity and properties compared to similar compounds .
Properties
CAS No. |
64106-80-5 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2,6-dimethylnon-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-5-6-10(4)8-11(12)7-9(2)3/h10-12H,2,5-8H2,1,3-4H3 |
InChI Key |
BMDAFRRPUFIDPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


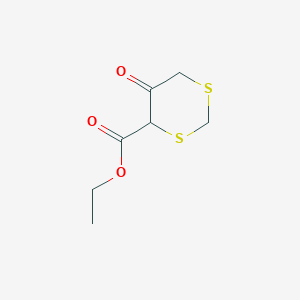
![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
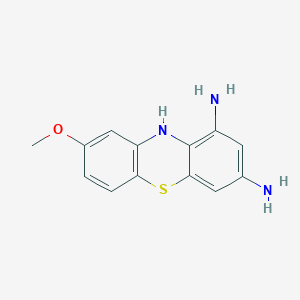

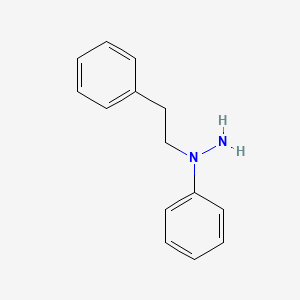
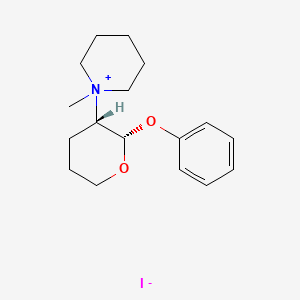
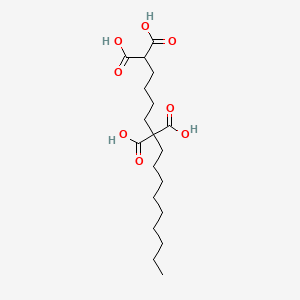
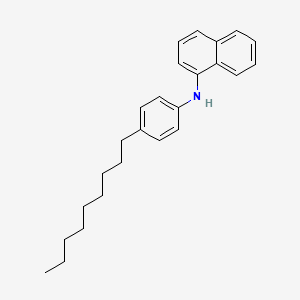
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
